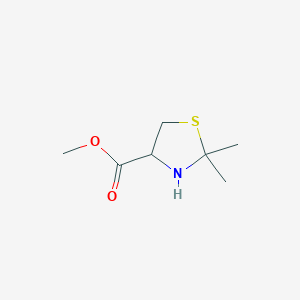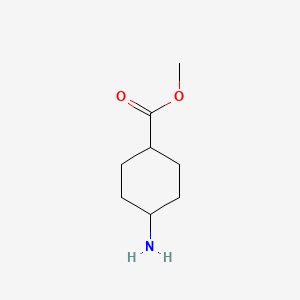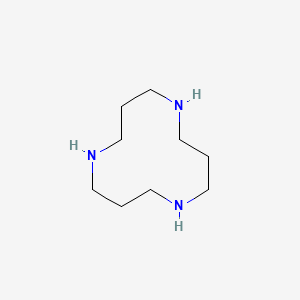
1,5,9-Triazacyclododecane
Übersicht
Beschreibung
1,5,9-Triazacyclododecane (TACD) is a cyclic tetradentate ligand. It is a colorless to yellow oil with the empirical formula C9H21N3 . It has a molecular weight of 171.28 .
Molecular Structure Analysis
The molecular structure of 1,5,9-Triazacyclododecane is represented by the SMILES string C1CNCCCNCCCNC1 . The InChI key is VQFZKDXSJZVGDA-UHFFFAOYSA-N .Chemical Reactions Analysis
1,5,9-Triazacyclododecane has been involved in various chemical reactions. For instance, it has been used in the formation of dinuclear metal complexes . It has also been used in the catalytic decomposition of hydrogen peroxide .Physical And Chemical Properties Analysis
1,5,9-Triazacyclododecane has a boiling point of 77-78 °C/3 mmHg and a melting point of 32-35 °C . It has a density of 0.9935 .Wissenschaftliche Forschungsanwendungen
Synthesis of Azacrowns with Sidearms
1,5,9-Triazacyclododecane is used in the synthesis of azacrowns with sidearms . These azacrowns are a type of crown ether, a class of compounds that have had significant impact in the field of host-guest chemistry due to their ability to selectively bind certain ions.
Ligand for Metal Complexes
This compound acts as a ligand for metal complexes . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of these complexes can be manipulated by changing the ligand, leading to a wide range of potential applications.
Induction of Z-DNA
Some dinuclear metal complexes containing 1,5,9-Triazacyclododecane have been found to efficiently induce Z-DNA . Z-DNA is a form of DNA in which the double helix winds to the left instead of the right. This property could be useful in the field of genetic engineering and drug design.
Host-Guest Chemistry
1,5,9-Triazacyclododecane is used in macrocycles for host-guest chemistry . In host-guest chemistry, one molecule (the “host”) forms a cavity or a cleft into which another molecule or ion (the “guest”) can fit. This can be used to create molecular machines or to transport ions or molecules across membranes.
Catalysis and Inorganic Chemistry
This compound is used in the field of catalysis and inorganic chemistry . As a nitrogen-donor ligand, it can bind to a metal center and influence its reactivity, making it useful in catalytic reactions.
Material Building Blocks
1,5,9-Triazacyclododecane is used as a building block in the synthesis of supramolecular host materials . These materials have cavities or channels that can host guest molecules or ions, leading to potential applications in areas such as gas storage, separation techniques, and drug delivery.
Wirkmechanismus
Target of Action
The primary target of 1,5,9-Triazacyclododecane is DNA . More specifically, it interacts with the left-handed form of poly d (GC), a high-energy form of DNA .
Mode of Action
1,5,9-Triazacyclododecane, in the form of its mononucleating and dinucleating macrocyclic polyamines and their novel nickel, copper, and zinc complexes, induces the left-handed form of poly d (GC) . The efficiency of this induction is influenced by the nuclearity, the presence or absence of metals ions, the linker length in the case of dinucleating ligands, and the metal ion .
Biochemical Pathways
The compound’s interaction with DNA influences the formation of Z-DNA, a high-energy form of DNA that can only be formed by alternating purine–pyrimindine sequences and when additional factors like supercoiling or multiple charged cations are present . This interaction plays a role in gene regulation, positioning of the nucleosome, and chromatin remodeling .
Pharmacokinetics
The compound’s boiling point is 77-78 °c/3 mmhg and its melting point is 32-35 °c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,5,9-Triazacyclododecane is the induction of the left-handed form of poly d (GC), leading to the formation of Z-DNA . This has implications for gene regulation, positioning of the nucleosome, and chromatin remodeling .
Action Environment
The action of 1,5,9-Triazacyclododecane is influenced by environmental factors such as the presence or absence of metals ions . For example, the compound’s ability to induce Z-DNA is most efficient in the presence of copper ions and least efficient in the presence of zinc ions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,5,9-triazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZKDXSJZVGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9-Triazacyclododecane | |
CAS RN |
294-80-4 | |
| Record name | 1,5,9-Triazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



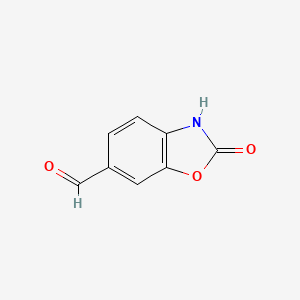



![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
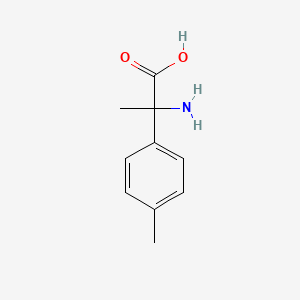

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)
